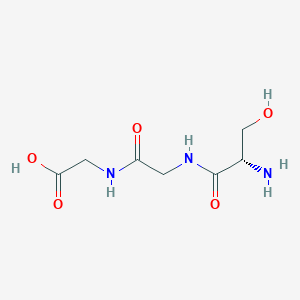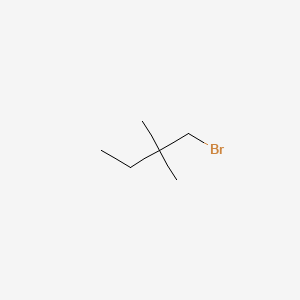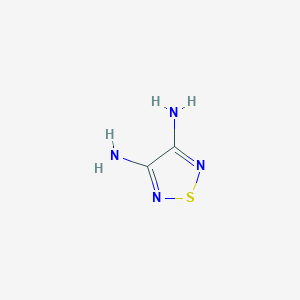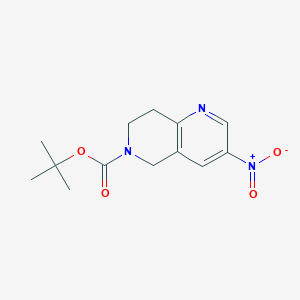
H-Ser-Gly-Gly-OH
Vue d'ensemble
Description
Ser-Gly-Gly is a peptide.
Applications De Recherche Scientifique
Ingénierie des protéines
Les lieurs Ser/Gly : sont largement utilisés en ingénierie des protéines pour introduire des espaceurs flexibles et hydrophiles entre les domaines protéiques. Ces lieurs sont essentiels pour les propriétés fonctionnelles des protéines de fusion, y compris l'efficacité du transfert d'énergie dans les protéines sensorielles et les interactions de domaine intramoléculaires . Le comportement conformationnel de ces lieurs peut être décrit à l'aide de modèles de bobine aléatoire, ce qui est crucial pour comprendre et ajuster les propriétés de liaison des protéines multidomaines contenant des lieurs Ser/Gly .
Biopharmaceutiques
Dans le domaine des biopharmaceutiques, les lieurs Ser/Gly jouent un rôle essentiel dans la construction d'anticorps aux propriétés de liaison améliorées. La distance de séparation entre les unités fonctionnelles, qui peut être modulée par l'utilisation de ces lieurs, affecte l'accès à l'épitope et la capacité de liaison avec avidité . Cela les rend précieux pour la conception de protéines de fusion aux activités biologiques spécifiques.
Recherche sur le syndrome métabolique
Glycine, L-sérine-glycyl- : a été étudiée pour ses effets sur les composants du syndrome métabolique. La supplémentation en glycine améliore divers composants du syndrome métabolique, notamment le diabète, l'obésité, l'hyperlipidémie et l'hypertension. Elle est impliquée dans la fonction immunitaire, les processus anti-inflammatoires et les réactions anti-oxydantes, ce qui peut avoir des impacts cliniques importants sur le traitement des patients atteints du syndrome métabolique .
Applications anti-inflammatoires
La recherche a montré que la glycine présente des effets anti-inflammatoires, notamment la capacité de diminuer les cytokines pro-inflammatoires et d'améliorer la réponse à l'insuline. Elle agit par la modulation de l'expression du facteur nucléaire kappa B (NF-κB) dans de nombreuses cellules. La supplémentation alimentaire en glycine est importante pour éviter le développement d'une inflammation chronique .
Géronprotection
L'administration de glycine a été liée à une augmentation de la durée de vie saine chez les organismes modèles et pourrait réduire l'inflammation chez l'homme, suggérant son potentiel géronprotecteur. L'administration de glycine affecte les caractéristiques de divers systèmes physiologiques chez l'adulte, ce qui est un domaine de recherche active .
Développement de protéines sensorielles
Les lieurs Ser/Gly : sont utilisés dans le développement de divers types de protéines sensorielles. Ces lieurs affectent les performances des protéines sensorielles fluorescentes ou bioluminescentes codées génétiquement basées sur le transfert d'énergie (FRET et BRET, respectivement). Comprendre l'effet de la longueur et de la flexibilité du lieur est important pour le comportement conformationnel de ces protéines de fusion .
Mécanisme D'action
Mode of Action
It is known that peptides can interact with various cellular targets, including receptors and enzymes, to modulate their activity . The specific interactions of H-Ser-Gly-Gly-OH with its targets would depend on the specific biochemical context.
Biochemical Pathways
Peptides can influence a variety of biochemical pathways depending on their specific sequence and the cellular context .
Pharmacokinetics
Peptides generally have good bioavailability and can be rapidly metabolized and excreted .
Result of Action
Peptides can have a variety of effects at the molecular and cellular level, depending on their specific sequence and the cellular context .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the stability of the peptide, its interaction with targets, and its overall efficacy .
Analyse Biochimique
Biochemical Properties
Glycine, L-serylglycyl- participates in several biochemical reactions. It interacts with enzymes such as serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine and glycine. This interaction is essential for the synthesis of purines, thymidine, and other biomolecules. Additionally, glycine, L-serylglycyl- is involved in the formation of glycine-rich domains in proteins, which are crucial for protein-protein interactions and cellular signaling pathways .
Cellular Effects
Glycine, L-serylglycyl- influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It acts as an inhibitory neurotransmitter in the central nervous system, modulating synaptic transmission and neuronal excitability. Furthermore, glycine, L-serylglycyl- affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which regulates gene expression and cellular metabolism . Its role in cytoprotection against cell death has also been recognized, highlighting its importance in maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, glycine, L-serylglycyl- exerts its effects through binding interactions with various biomolecules. It binds to glycine receptors, which are ligand-gated ion channels that mediate inhibitory neurotransmission. This binding leads to the opening of chloride channels, resulting in hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing . Additionally, glycine, L-serylglycyl- modulates the activity of serine hydroxymethyltransferase, influencing the synthesis of one-carbon units required for nucleotide biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of glycine, L-serylglycyl- can vary over time. Studies have shown that its stability and degradation are influenced by factors such as temperature and pH. Long-term exposure to glycine, L-serylglycyl- has been observed to affect cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in biological systems.
Dosage Effects in Animal Models
The effects of glycine, L-serylglycyl- vary with different dosages in animal models. Low doses have been shown to enhance cell proliferation and tissue regeneration, while high doses may lead to toxic effects, such as oxidative stress and apoptosis . Understanding the dosage-dependent effects of glycine, L-serylglycyl- is essential for determining its therapeutic potential and safety in clinical applications.
Metabolic Pathways
Glycine, L-serylglycyl- is involved in several metabolic pathways, including the serine and glycine biosynthesis pathways. It interacts with enzymes such as serine hydroxymethyltransferase and glycine cleavage system, which play key roles in the conversion of serine to glycine and vice versa . These interactions are crucial for maintaining the balance of one-carbon units and supporting various biosynthetic processes.
Transport and Distribution
Within cells and tissues, glycine, L-serylglycyl- is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, facilitate its uptake and release in the central nervous system . Additionally, glycine, L-serylglycyl- interacts with binding proteins that regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Glycine, L-serylglycyl- exhibits specific subcellular localization, which is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it participates in various metabolic processes. The presence of glycine-rich domains in proteins also influences its targeting to specific cellular compartments . Post-translational modifications, such as phosphorylation, further regulate its subcellular localization and activity .
Propriétés
IUPAC Name |
2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-4(3-11)7(15)10-1-5(12)9-2-6(13)14/h4,11H,1-3,8H2,(H,9,12)(H,10,15)(H,13,14)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTLKLXDFCSCNX-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427221 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2543-40-0 | |
| Record name | Glycine, L-serylglycyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ser-Gly-Gly?
A1: The molecular formula of Ser-Gly-Gly is C6H11N3O5. Its molecular weight is 205.17 g/mol.
Q2: Is there any spectroscopic data available for Ser-Gly-Gly?
A: While the provided articles don't offer specific spectroscopic data for the isolated tripeptide, they utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) to determine the structure and sequence of larger peptides and proteins containing the Ser-Gly-Gly motif [, ].
Q3: What is the significance of Ser-Gly-Gly in biological systems?
A: Ser-Gly-Gly is found in various proteins and plays a crucial role as a recognition site for enzymatic modifications, particularly glycosylation []. It acts as an acceptor for xylose transfer during the biosynthesis of chondroitin sulfate proteoglycan [, ].
Q4: Can you elaborate on the role of Ser-Gly-Gly in chondroitin sulfate biosynthesis?
A: Chondroitin sulfate is a complex polysaccharide found in cartilage and other connective tissues. Its biosynthesis begins with the transfer of xylose from UDP-xylose to specific serine residues within the proteoglycan core protein [, ]. This xylose transfer is catalyzed by xylosyltransferase, which recognizes and utilizes Ser-Gly-Gly as a specific acceptor sequence [, ]. The transferred xylose then serves as a starting point for the subsequent addition of other sugars, ultimately forming the chondroitin sulfate chains.
Q5: Is the entire proteoglycan molecule recognized by xylosyltransferase for xylose transfer?
A: No, research indicates that xylosyltransferase exhibits specificity towards certain serine residues within the proteoglycan molecule []. While the intact proteoglycan is not an acceptor for xylose, Smith-degraded proteoglycan, where the chondroitin sulfate chains are removed, exhibits significant acceptor activity []. This suggests that glycosylation occurs at specific Ser-Gly-Gly sites that become accessible after Smith degradation.
Q6: Can smaller peptides like Ser-Gly-Gly act as acceptors for xylosyltransferase?
A: Research has demonstrated that the tripeptide Ser-Gly-Gly can act as an acceptor for xylosyltransferase, albeit with lower affinity compared to the Smith-degraded proteoglycan []. This suggests that the enzyme's recognition site might extend beyond the tripeptide sequence.
Q7: What are some other biological contexts where Ser-Gly-Gly is significant?
A: Research has identified Ser-Gly-Gly as part of the recognition sequence for human N-alpha-acetyltransferase 40 (hNaa40p/hNatD) []. This enzyme catalyzes the N-terminal acetylation of histones H2A and H4, a crucial process for regulating gene expression [].
Q8: What is the specific role of hNaa40p/hNatD in histone modification?
A: hNaa40p/hNatD specifically acetylates the N-terminal serine residue of histones H2A and H4 []. This modification is believed to play a role in regulating chromatin structure and gene expression, ultimately influencing various cellular processes.
Q9: Are there any known inhibitors of hNaa40p/hNatD that target the Ser-Gly-Gly recognition sequence?
A9: While the provided articles don't mention specific inhibitors targeting the Ser-Gly-Gly recognition site of hNaa40p/hNatD, this area could be of interest for future research focusing on modulating histone acetylation and gene expression.
Q10: Is Ser-Gly-Gly involved in other protein modifications besides glycosylation and acetylation?
A10: While the provided articles focus on glycosylation and acetylation, the presence of Ser-Gly-Gly in various protein sequences suggests its potential involvement in other post-translational modifications. Further research is needed to explore such possibilities.
Q11: How do structural modifications to Ser-Gly-Gly impact its biological activity?
A: While specific data on modifying the tripeptide itself is limited in the provided research, several studies highlight the importance of surrounding amino acid sequences for recognition and activity [, , ]. For instance, in the context of NMU, altering the aromatic rings or tyrosine residues significantly impacts its ability to reduce food intake in rats []. Similarly, the presence and position of serine and histidine residues in synthetic peptides designed as hydrolase models directly influence their esteratic activity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















